(Z)-ethoxy(indol-3-ylidene)methanamine
Description
(Z)-Ethoxy(indol-3-ylidene)methanamine is a structurally unique indole-derived compound characterized by an ethoxy substituent and a methanamine group positioned at the 3-carbon of the indole ring in a Z-configuration. Indole alkaloids and their derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and neurological activities .
Properties
IUPAC Name |
(Z)-ethoxy(indol-3-ylidene)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11(12)9-7-13-10-6-4-3-5-8(9)10/h3-7H,2,12H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDXKKHOQAEESN-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C=NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/1\C=NC2=CC=CC=C21)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethoxy(indol-3-ylidene)methanamine involves specific reaction conditions and routes. The preparation methods typically include the use of cyclodextrins for inclusion complexes, which enhance the physical, chemical, and biological characteristics of the compound . The synthetic routes often involve the formation of host inclusion in the non-polar cavity of cyclodextrins, determined by the inclusion formation constant .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve advanced techniques such as automated synthesis and high-throughput screening to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (Z)-ethoxy(indol-3-ylidene)methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The reactivity of the compound is influenced by factors such as temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve the desired products with high efficiency and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical and physical properties, which make them suitable for various applications.
Scientific Research Applications
(Z)-ethoxy(indol-3-ylidene)methanamine has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methodologies. In biology, it is employed in the investigation of biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. In industry, it is utilized in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of (Z)-ethoxy(indol-3-ylidene)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biological processes . The detailed mechanism of action is studied to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between (Z)-ethoxy(indol-3-ylidene)methanamine and related compounds:
Key Observations:
Substituent Position and Type: The ethoxy group in the target compound distinguishes it from simpler methanamine derivatives (e.g., Indole-3-methanamine) and methoxy-substituted analogs (e.g., 2-(6-Methoxy-1H-indol-3-yl)ethanamine). The Z-configuration creates a planar geometry, which may enhance π-π stacking interactions in biological systems compared to the E-isomer or non-configured analogs.
Biological Activity: Indole-3-methanamine serves as a precursor for gramine alkaloids but lacks direct pharmacological data . 2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine) exhibits serotonergic activity due to structural mimicry of serotonin . The spiro-thiazolidinone derivative () demonstrates anti-inflammatory activity, suggesting that fused ring systems and additional functional groups (e.g., benzohydrazide) enhance target specificity .
Synthetic Accessibility: Indole-3-methanamine is synthesized via reductive amination of indole-3-carboxaldehyde, achieving yields >70% under optimized conditions . Complex derivatives (e.g., spiro-thiazolidinones) require multi-step cyclization, often with lower yields (e.g., 41% in Example 422 of ) .
Electronic and Steric Considerations
- Electronic Effects : The ethoxy group in this compound donates electron density via resonance, stabilizing the indole-ylidene system. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which reduce nucleophilicity at C3 .
- Steric Hindrance : The Z-configuration may introduce steric clashes in binding pockets compared to linear ethanamine chains (e.g., 2-(6-Methoxy-1H-indol-3-yl)ethanamine) .
Pharmacological Potential
- Anti-inflammatory Applications: The spiro-thiazolidinone derivative () showed significant in vitro activity, implying that indole-ylidene systems with polar substituents (e.g., ethoxy) could modulate COX or LOX pathways .
- Neuroactive Potential: Structural similarity to 6-Methoxytryptamine () hints at possible interactions with serotonin receptors, though the Z-configuration may alter binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
